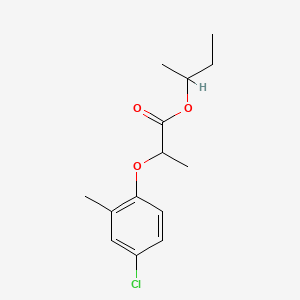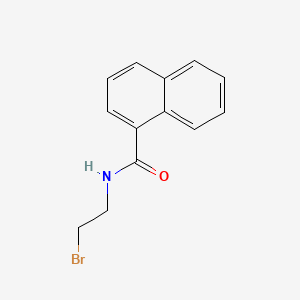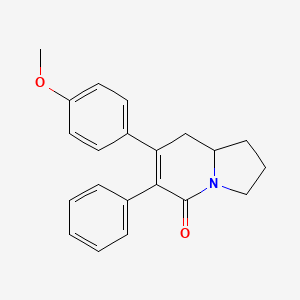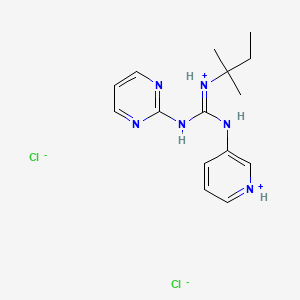
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C14H19ClO3. It is known for its applications in various fields, including agriculture and chemical research. This compound is a derivative of 2-(4-chloro-2-methylphenoxy)propionic acid and is often used in the synthesis of herbicides and other agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate involves several steps. One common method starts with the sulfonation of l-ethyl lactate using p-toluenesulfonyl chloride to obtain a sulfonyl ester compound. This compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester. Finally, the ether ester undergoes ester exchange with n-octanol to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often employs solid-liquid phase transfer catalysis (S-L PTC) with potassium carbonate as a mild base and toluene as the solvent. This method achieves high conversion rates and selectivity under relatively mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be used to reduce the compound to its simpler forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of herbicidal activity.
Medicine: Research is ongoing to explore its potential medicinal properties, although it is primarily known for its agricultural applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound disrupts the growth of plants by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-chloro-2-methylphenoxy)propionate: Similar in structure but with an ethyl group instead of a methylpropyl group.
Methyl 2-(4-chloro-2-methylphenoxy)propionate: Another similar compound with a methyl group.
Uniqueness
1-Methylpropyl 2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific substituents, which can influence its chemical properties and reactivity. The presence of the methylpropyl group can affect its solubility, stability, and overall effectiveness in various applications.
Propiedades
Número CAS |
94386-45-5 |
|---|---|
Fórmula molecular |
C14H19ClO3 |
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
butan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-5-10(3)17-14(16)11(4)18-13-7-6-12(15)8-9(13)2/h6-8,10-11H,5H2,1-4H3 |
Clave InChI |
JNJWTHMHROHMGZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)




![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)


![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)



